9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine
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Overview
Description
9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the spirocyclic scaffold through the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in anhydrous solvents like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique spatial arrangement of functional groups, which can enhance binding affinity and selectivity for certain enzymes or receptors . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane-derived amino acids: These compounds share the spirocyclic scaffold and are used in drug design.
6-phenyl-2-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
Uniqueness
What sets 9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine apart is its combination of the purine ring with the spirocyclic structure, which provides a unique set of chemical and biological properties. This combination is relatively rare and offers distinct advantages in terms of molecular rigidity and functional group pre-organization .
Properties
IUPAC Name |
9-methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-22-12-21-15-16(22)19-11-20-17(15)23-9-18(10-23)7-14(8-18)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJZDUVTGNJIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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